methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride
Description
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a methylamine moiety at the 3-position, forming a hydrochloride salt. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is central to its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-methyl-1-(1-phenylpyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11;/h2-8,12H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYUFZUHYBKRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-88-6 | |
| Record name | 1H-Pyrazole-3-methanamine, N-methyl-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride. For instance:
- Inhibition of Cancer Cell Lines : Various derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent activity (e.g., IC50 values as low as 0.39 μM) .
Anti-inflammatory Properties
Pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that certain compounds exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac sodium and celecoxib .
Enzyme Inhibition
The compound has been identified as a reversible and non-competitive inhibitor of various amine oxidases, which are crucial in metabolic pathways . This property opens avenues for developing treatments for conditions involving oxidative stress.
Neuroprotective Effects
Studies suggest potential neuroprotective roles for pyrazole derivatives by modulating neurotransmitter levels and inhibiting neuroinflammatory pathways . This application is particularly relevant in neurodegenerative diseases.
Case Study 1: Anticancer Screening
A series of pyrazole derivatives were synthesized and screened against multiple cancer cell lines. One notable compound exhibited an IC50 of 0.01 μM against the MCF7 cell line, indicating exceptional potency and highlighting the therapeutic promise of this class of compounds .
Case Study 2: Enzyme Inhibition Profile
Research conducted on various pyrazole derivatives revealed their capacity to inhibit monoamine oxidases (MAOs), with selectivity factors significantly favoring MAO-A over MAO-B, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural differences and their implications:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| Target: Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride | C₁₁H₁₄ClN₃ | 223.71 (calc.) | Phenyl (1-position), methylamine (3-position) | Potential intermediate in drug synthesis | |
| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | C₆H₁₂Cl₂N₃ | 205.09 (calc.) | Methyl (3-position), dihydrochloride salt | Pharmaceuticals, material science | |
| 1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride | C₁₁H₁₄ClN₃O | 239.7 | Methoxyphenyl (1-position) | Enhanced electronic effects for binding | |
| Pexidartinib hydrochloride | C₂₀H₁₈ClF₃N₆O | 474.84 | Chloro, trifluoromethylpyridyl groups | FDA-approved for TGCT treatment | |
| 2-(1H-imidazol-1-yl)ethylamine hydrochloride | C₁₀H₁₃ClN₄S | 243.76 | Imidazole, thiophene | Unspecified biological activity |
Key Observations
Substituent Effects: Phenyl vs. Complex Substituents: Pexidartinib’s trifluoromethyl and pyridyl groups contribute to its high molecular weight (474.84) and specificity for kinase inhibition, a feature absent in simpler analogs .
Salt Forms: The dihydrochloride salt in Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride likely offers higher solubility than the monohydrochloride form, critical for intravenous formulations .
Biological Relevance :
- Pyrazole derivatives with aromatic substituents (e.g., phenyl, methoxyphenyl) are common in drug discovery due to their balance of lipophilicity and hydrogen-bonding capacity .
- The imidazole-thiophene hybrid in exemplifies how heterocycle diversity expands bioactivity profiles, though the target compound’s phenyl-pyrazole system may prioritize stability .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, analyzed via tools like SHELX and ORTEP (Evidences 1-3), influence crystallization and stability. The target compound’s amine and chloride ions likely form strong hydrogen bonds, affecting its solid-state packing and solubility .
Biological Activity
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Target Interactions
The compound is believed to interact with several cellular targets, affecting various biochemical pathways. Similar pyrazole derivatives have shown potential in inhibiting key enzymes and receptors involved in cancer progression and microbial resistance.
Biochemical Pathways
Research indicates that this compound may influence pathways related to:
- Cell proliferation : Inhibition of cancer cell growth.
- Apoptosis : Induction of programmed cell death in malignant cells.
- Inflammation : Modulation of inflammatory responses.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.46 ± 0.04 | Significant inhibition |
| HepG2 (Liver) | 49.85 | Moderate inhibition |
| A549 (Lung) | 26 | Moderate inhibition |
Research indicates that compounds similar to this compound can inhibit key targets involved in cancer cell survival, such as topoisomerase II and EGFR .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can act against various bacterial strains, with some demonstrating significant antibacterial activity through mechanisms such as disruption of bacterial cell wall synthesis.
Case Studies
- In Vitro Anticancer Study : A study conducted by Wei et al. evaluated several pyrazole derivatives, including this compound, against the A549 lung cancer cell line. The compound displayed an IC50 value of 26 µM, indicating moderate cytotoxicity .
- Antimicrobial Evaluation : Research published in the International Journal of Pharmaceutical Sciences demonstrated that several synthesized pyrazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
